molecular formula C14H22N2O2 B175983 2-(Boc-amino)-3-phenylpropylamine CAS No. 179051-72-0

2-(Boc-amino)-3-phenylpropylamine

Cat. No. B175983
M. Wt: 250.34 g/mol
InChI Key: LHZRJEOMDFKIJM-UHFFFAOYSA-N
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Description

2-(Boc-amino)-3-phenylpropylamine is a compound that contains a Boc-protected amino group . The Boc (tert-butyl carbamate) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It is stable towards most nucleophiles and bases . The Boc group can be removed under acidic conditions .


Synthesis Analysis

The formation of Boc-protected amines, such as 2-(Boc-amino)-3-phenylpropylamine, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . There are several methods for the Boc protection of amines, including the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst , and perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a catalyst .


Molecular Structure Analysis

The molecular structure of 2-(Boc-amino)-3-phenylpropylamine would consist of a phenylpropylamine core with a Boc-protected amino group. The Boc group consists of a carbamate functionality with a tert-butyl group .

Scientific Research Applications

Photocatalysis Enhancement

One study discusses the properties of (BiO)2CO3 (BOC)-based photocatalysts, highlighting the modification strategies to enhance photocatalytic performance under visible light. Although this study refers to a different BOC, it underscores the importance of structural modification in compounds for improved utility in fields such as environmental remediation and energy conversion (Ni et al., 2016).

Bioactive Compound Development

Research on 2-aminoethyldiphenyl borinate, a boron-containing compound, explores its effects on the human body, including modulation of immune and cardiovascular systems. This study illustrates the potential of structurally similar compounds to 2-(Boc-amino)-3-phenylpropylamine in developing therapeutic tools for a range of diseases (Rosalez et al., 2019).

Agricultural and Biomedical Applications

Amino acids and their derivatives are pivotal in various applications, from enhancing crop resilience to developing new medical treatments. For instance, the application of ninhydrin reactions for analyzing amino acids, peptides, and proteins underscores the importance of amino acid derivatives in scientific research, indicating potential areas where 2-(Boc-amino)-3-phenylpropylamine could be applied (Friedman, 2004).

Electrochemical Sensors Development

The creation of sensors and biosensors using conducting polymers and molecularly imprinted polymers for the electrochemical detection of amino acids demonstrates the relevance of compounds like 2-(Boc-amino)-3-phenylpropylamine in analytical chemistry, particularly in food safety and medical diagnostics (Dinu & Apetrei, 2022).

Safety And Hazards

While specific safety and hazard information for 2-(Boc-amino)-3-phenylpropylamine is not available in the retrieved sources, chemicals with Boc-protected amino groups can generally be considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target organ .

Future Directions

The use of Boc-protected amines, such as 2-(Boc-amino)-3-phenylpropylamine, is likely to continue in the field of peptide synthesis due to the useful properties of the Boc group . Future research may focus on developing more efficient methods for the Boc protection of amines, as well as exploring new applications for Boc-protected amines in the synthesis of complex organic molecules .

properties

IUPAC Name

tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZRJEOMDFKIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465158
Record name 2-(Boc-amino)-3-phenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Boc-amino)-3-phenylpropylamine

CAS RN

1222902-68-2
Record name 2-(Boc-amino)-3-phenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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